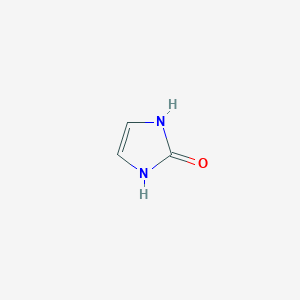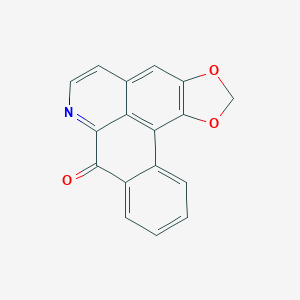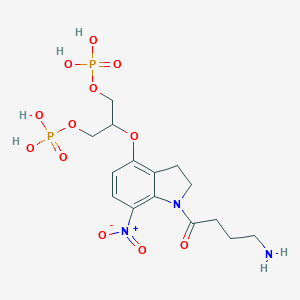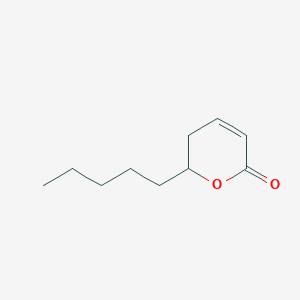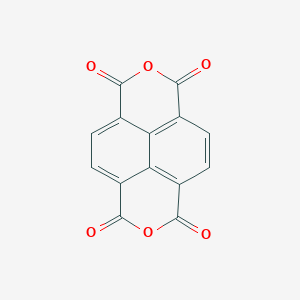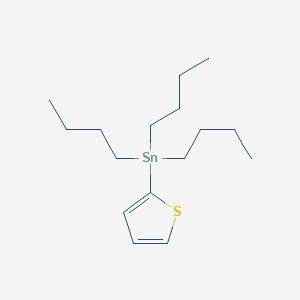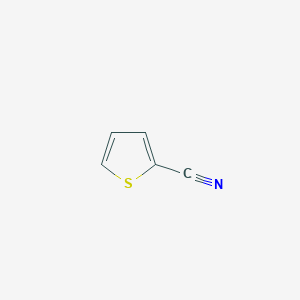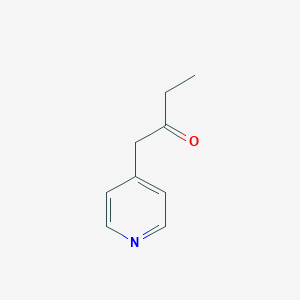
1-Pyridin-4-ylbutan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 1-Pyridin-4-ylbutan-2-one often involves methods that can be adapted for its preparation. A common approach for synthesizing pyridinyl derivatives involves the use of (hetero)aromatic C-nucleophiles in reactions with suitable precursors under specific conditions that might include metal catalysts or specific reagents designed to promote coupling or cyclization reactions. For instance, the Vilsmeier-Haack reaction has been employed to synthesize highly substituted pyridin-2(1H)-ones, suggesting a potential pathway for synthesizing 1-Pyridin-4-ylbutan-2-one by adapting this methodology to suitable starting materials (Xiang et al., 2007).
Aplicaciones Científicas De Investigación
Corrosion Inhibition : 1-(2-pyridyl)-2-thiourea, a derivative, effectively inhibits mild steel corrosion in acidic mediums, achieving high inhibition efficiencies (Zhang et al., 2018).
Catalysis : The complexation of 2-pyridinecarbaldehyde with specific amines yields ligands used in catalysis, such as in the production of cadmium(II) (Hakimi et al., 2013).
Synthesis of Pyrrolizines : 1-Pyrrolidin-1-ylbuta-1,3-dienes, related to 1-Pyridin-4-ylbutan-2-one, are used in synthesizing pyrrolizines through a novel method involving a concerted hydrogen shift and electrocyclization (Visser et al., 1982).
Biological Sensing : Derivatives like 2,6-bis(pyrazolyl)pyridines have applications in biological sensing, and their iron complexes exhibit unusual spin-state transitions (Halcrow, 2005).
Chemical Sensing and Logic Gates : Certain pyridine derivatives act as ratiometric and selective fluorescent sensors for Zn2+, serving as molecular switches and logic gates (Li et al., 2012).
Photoreactions in Chromophores : Compounds like 2-(1H-pyrazol-5-yl)pyridines undergo photoreactions, including excited-state intramolecular proton transfer, useful in chemical physics and physical chemistry (Vetokhina et al., 2012).
Water Oxidation in Chemistry : New families of Ru complexes, using 4-methylpyridine, a pyridine derivative, have been developed for water oxidation (Zong & Thummel, 2005).
Pharmaceutical Applications : Indeno[1,2-b]pyridinone derivatives, related to pyridinyl compounds, are used as DNA intercalative human topoisomerase II catalytic inhibitors with anticancer activity (Jeon et al., 2017).
Fluorescence in Mnemonic Systems and Dyes : Betaine-30, a pyridinium compound, shows fluorescence, offering potential for constructing mnemonic systems and non-linear optical (NLO) dyes (Kharlanov & Rettig, 2009).
Metal Complexation : Compounds such as (pyridin-2-yl)aminomethane-1,1-diphosphonic acids complex with metals like zinc(II), magnesium(II), and calcium(II), important for studying complexation equilibria (Matczak-Jon et al., 2010).
Propiedades
IUPAC Name |
1-pyridin-4-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVQXITSLUNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285678 | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-4-ylbutan-2-one | |
CAS RN |
6304-20-7 | |
| Record name | 1-(4-Pyridinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyridin-4-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
